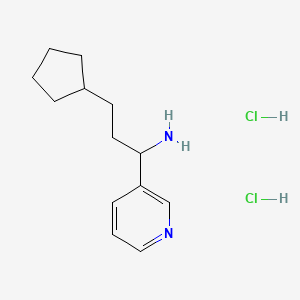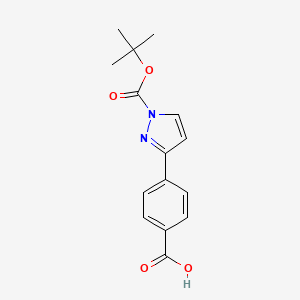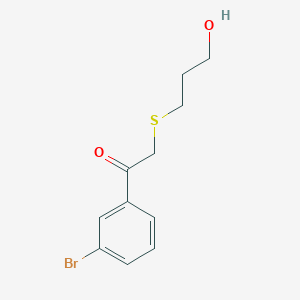![molecular formula C15H19BF2O2 B13487821 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclopropyl ring substituted with difluoro and phenyl groups, and a dioxaborolane ring with tetramethyl substitution. The stereochemistry is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopropyl ring.
准备方法
The synthesis of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.
Introduction of the difluoro and phenyl groups: These substituents can be introduced through selective halogenation and subsequent substitution reactions.
Formation of the dioxaborolane ring: This involves the reaction of a boronic acid or boronate ester with a suitable diol under dehydrating conditions to form the dioxaborolane ring.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
化学反应分析
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoro and phenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions or other molecules.
相似化合物的比较
Similar compounds include other cyclopropyl and dioxaborolane derivatives, such as:
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is unique due to its specific stereochemistry and substitution pattern.
Cyclopropylboronic acids: These compounds share the cyclopropyl and boronic acid functional groups but differ in their specific substituents and stereochemistry.
Dioxaborolane derivatives: These compounds share the dioxaborolane ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties.
属性
分子式 |
C15H19BF2O2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC 名称 |
2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)12-11(15(12,17)18)10-8-6-5-7-9-10/h5-9,11-12H,1-4H3/t11-,12-/m1/s1 |
InChI 键 |
WUXNWDSLWYRGRW-VXGBXAGGSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2[C@H](C2(F)F)C3=CC=CC=C3 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)


![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)

![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)



